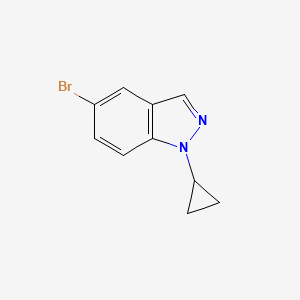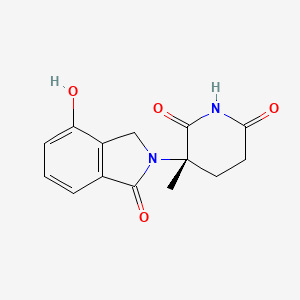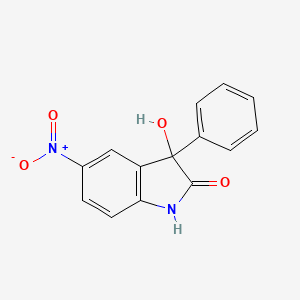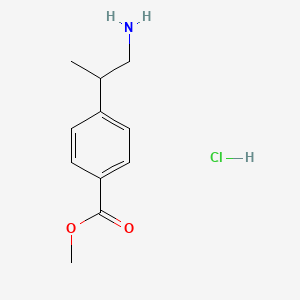
2,2-Bis(propan-2-yl)-2,4,5,8-tetrahydro-1,3,2-dioxasilocine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Bis(propan-2-yl)-2,4,5,8-tetrahydro-1,3,2-dioxasilocine is a chemical compound that belongs to the class of organosilicon compounds It is characterized by the presence of a dioxasilocine ring, which is a six-membered ring containing silicon and oxygen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Bis(propan-2-yl)-2,4,5,8-tetrahydro-1,3,2-dioxasilocine typically involves the reaction of a silicon-containing precursor with an appropriate diol. One common method involves the reaction of dichlorodimethylsilane with 1,2-propanediol under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then heated to promote the formation of the dioxasilocine ring.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reactors and optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
2,2-Bis(propan-2-yl)-2,4,5,8-tetrahydro-1,3,2-dioxasilocine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or peracids to form siloxane derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield silane derivatives.
Substitution: The compound can participate in substitution reactions where one or more of its substituents are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids; typically carried out at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride; reactions are usually performed under anhydrous conditions to prevent hydrolysis.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution product.
Major Products Formed
Oxidation: Siloxane derivatives
Reduction: Silane derivatives
Substitution: Various substituted dioxasilocine derivatives
Aplicaciones Científicas De Investigación
2,2-Bis(propan-2-yl)-2,4,5,8-tetrahydro-1,3,2-dioxasilocine has several applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of other organosilicon compounds and as a reagent in organic synthesis.
Biology: Investigated for its potential use in drug delivery systems due to its unique structural properties.
Medicine: Explored for its potential therapeutic applications, including as a component in the formulation of pharmaceuticals.
Industry: Utilized in the production of specialty polymers and materials with unique mechanical and thermal properties.
Mecanismo De Acción
The mechanism of action of 2,2-Bis(propan-2-yl)-2,4,5,8-tetrahydro-1,3,2-dioxasilocine involves its interaction with specific molecular targets and pathways. The compound can interact with various enzymes and receptors, modulating their activity and leading to specific biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
2,2-Bis(4-hydroxyphenyl)propane:
2,2-Bis(4-glycidyloxyphenyl)propane: Known for its use in the production of epoxy resins, this compound has glycidyloxy groups attached to the phenyl rings.
Uniqueness
2,2-Bis(propan-2-yl)-2,4,5,8-tetrahydro-1,3,2-dioxasilocine is unique due to its dioxasilocine ring structure, which imparts distinct chemical and physical properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications in various fields.
Propiedades
Fórmula molecular |
C11H22O2Si |
|---|---|
Peso molecular |
214.38 g/mol |
Nombre IUPAC |
2,2-di(propan-2-yl)-5,8-dihydro-4H-1,3,2-dioxasilocine |
InChI |
InChI=1S/C11H22O2Si/c1-10(2)14(11(3)4)12-8-6-5-7-9-13-14/h5-6,10-11H,7-9H2,1-4H3 |
Clave InChI |
YBYQYMPJHKPHMH-UHFFFAOYSA-N |
SMILES canónico |
CC(C)[Si]1(OCCC=CCO1)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2E)-3-{[1,1'-Biphenyl]-4-YL}-2-cyanoprop-2-enamide](/img/structure/B11757689.png)

![3-[3-(Chloromethyl)phenyl]pyridine hydrochloride](/img/structure/B11757697.png)
![N-({4-methoxy-3-[(piperidin-1-yl)methyl]phenyl}methylidene)hydroxylamine](/img/structure/B11757705.png)
![(Z)-N-[6-amino-1-(pyridin-4-yl)hexylidene]hydroxylamine hydrochloride](/img/structure/B11757713.png)

![[Ethyl-(2-fluoro-benzyl)-amino]-acetic acid](/img/structure/B11757716.png)
![[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl][(1-propyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11757720.png)





![4,5-Dihydro-6H-cyclopenta[d]oxazol-6-one](/img/structure/B11757763.png)
